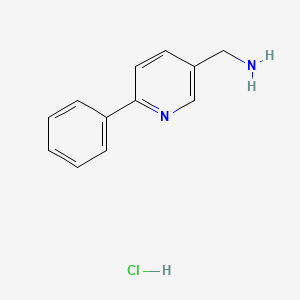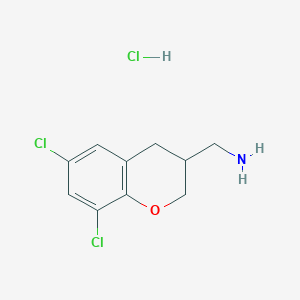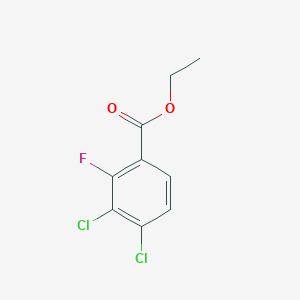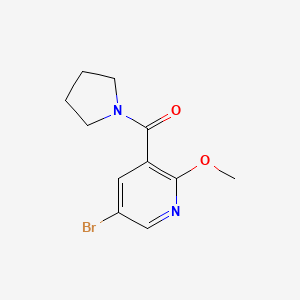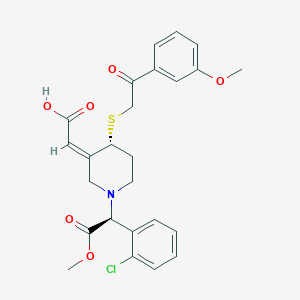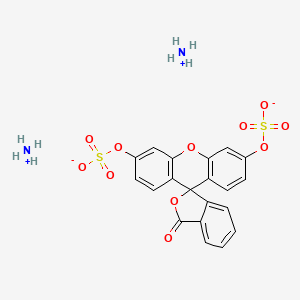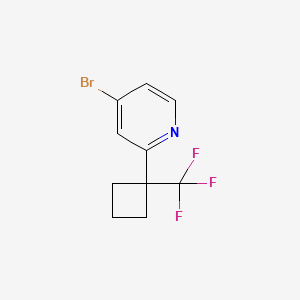
4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine, also known as 4-Bromo-BTP, is an organic compound with a unique molecular structure. It belongs to a class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. 4-Bromo-BTP is known to have a wide range of applications in various scientific fields, ranging from synthetic organic chemistry to medicinal chemistry.
Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, such as 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in protecting crops from pests .
Pharmaceutical Development
Several pharmaceuticals and veterinary products contain the TFMP moiety due to its biological activities. These derivatives have been incorporated into FDA-approved drugs, and many candidates are currently undergoing clinical trials. The presence of the trifluoromethyl group in these compounds is associated with enhanced pharmacological properties .
Synthesis of Nicotinic Acid
In organic synthesis, 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine can be used for the regioselective deprotonation at C-3 followed by trapping with carbon dioxide to produce nicotinic acid, which is a valuable compound in various chemical industries .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a significant area of research, and compounds like 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine play a crucial role. These compounds are used in the creation of materials that exhibit unique behaviors due to the incorporation of fluorine, which is beneficial in several applications including medicines, electronics, agrochemicals, and catalysis .
Biological Research
The combination of fluorine’s unique properties and the pyridine ring makes TFMP derivatives like 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine valuable in biological research. They are used to study the biological activities of fluorinated compounds and their interactions with biological systems .
Vapor-Phase Reactions
TFMP derivatives are also used in vapor-phase reactions due to their volatility and reactivity. This application is crucial in the synthesis of various chemical products where gas-phase reactions are preferred for better yields and purities .
Intermediate in Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic chemistry .
Material Science
In material science, the TFMP derivatives are used to modify surface properties of materials. The trifluoromethyl group imparts hydrophobicity and resistance to degradation, which is beneficial in creating durable and long-lasting materials .
Propriétés
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-5-15-8(6-7)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHJLEJYZOMDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



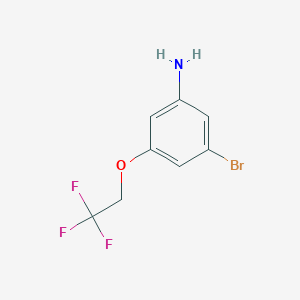


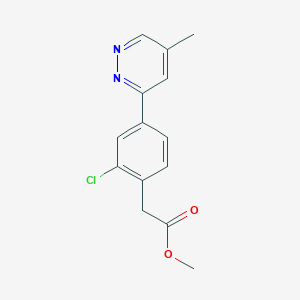

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
